molecular formula C20H24FN3O2 B2724735 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309570-30-5

6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2724735
CAS RN: 2309570-30-5
M. Wt: 357.429
InChI Key: NZWVFSMAEDCKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one, also known as TAK-063, is a novel, selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is found predominantly in the striatum, a region of the brain that plays a key role in the regulation of motor function, cognition, and emotion. TAK-063 has shown promise as a potential treatment for a range of neuropsychiatric disorders, including schizophrenia, depression, and Huntington's disease.

Mechanism of Action

6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one works by selectively inhibiting PDE10A, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in the striatum, which in turn leads to increased activity of the dopamine and glutamate neurotransmitter systems. This increased activity is thought to underlie the therapeutic effects of this compound in neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of motor function, cognition, and emotion. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one as a research tool is its selectivity for PDE10A. This selectivity allows researchers to study the specific effects of PDE10A inhibition on the brain and behavior. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are numerous future directions for research on 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the potential use of this compound as a treatment for Huntington's disease, a neurodegenerative disorder characterized by the loss of striatal neurons. This compound has been shown to increase the levels of BDNF, which may promote the survival of striatal neurons in Huntington's disease. Another area of interest is the potential use of this compound as a cognitive enhancer in healthy individuals. Clinical trials have shown that this compound can improve cognitive function in patients with schizophrenia and major depressive disorder, and further research is needed to determine if this compound has similar effects in healthy individuals.

Synthesis Methods

6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of tert-butylamine with 4-fluorobenzoyl chloride to form the intermediate 4-fluorobenzoyl tert-butyl carbamate. This intermediate is then reacted with 4-(4-chlorobutyl)piperidine to form the key intermediate 1-(4-fluorobenzoyl)-4-(4-tert-butyl)piperidin-3-ol. This intermediate is then reacted with 2-chloro-5-nitropyridazine to form this compound.

Scientific Research Applications

6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for neuropsychiatric disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce symptoms of schizophrenia and depression in animal models. Clinical trials have also shown promising results, with this compound demonstrating efficacy in improving cognitive function in patients with schizophrenia and major depressive disorder.

properties

IUPAC Name

6-tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-20(2,3)17-8-9-18(25)24(22-17)16-10-12-23(13-11-16)19(26)14-4-6-15(21)7-5-14/h4-9,16H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWVFSMAEDCKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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